![molecular formula C15H15ClN2O B14266773 N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine CAS No. 141479-36-9](/img/structure/B14266773.png)
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxylamine group attached to a phenylpropylidene chain, which is further substituted with a 4-chloroanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the Schiff base and subsequent reaction with hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the anilino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
Applications De Recherche Scientifique
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(4-chloroanilino)-1-phenylpropylidene]hydrazine
- N-[3-(4-chloroanilino)-1-phenylpropylidene]amine
- N-[3-(4-chloroanilino)-1-phenylpropylidene]oxime
Uniqueness
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .
Propriétés
Numéro CAS |
141479-36-9 |
|---|---|
Formule moléculaire |
C15H15ClN2O |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)17-11-10-15(18-19)12-4-2-1-3-5-12/h1-9,17,19H,10-11H2 |
Clé InChI |
BRYVYJSWPJLACB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)CCNC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
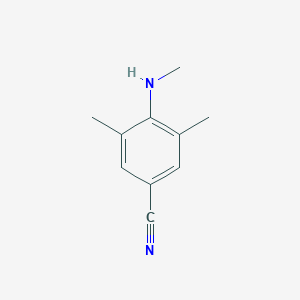
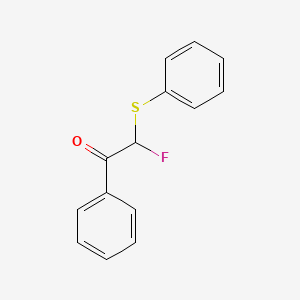
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
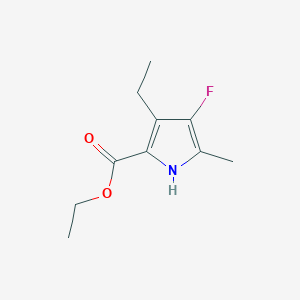
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
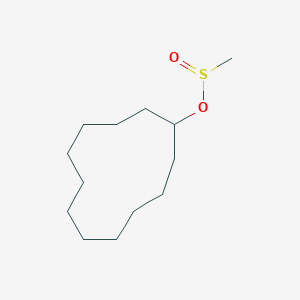

![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
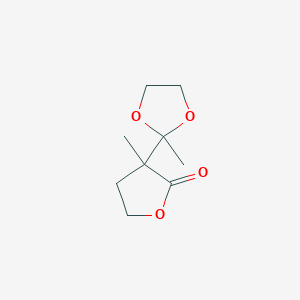
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
